N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCW16 involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-methoxyphenoxy)aniline under suitable conditions to yield CCW16 .
Industrial Production Methods
Industrial production of CCW16 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CCW16 primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in covalent bonding with target proteins, facilitating its role in protein degradation .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Covalent Bonding: Requires specific conditions to ensure the formation of stable covalent bonds with target proteins.
Major Products
The major products formed from these reactions are typically the substituted derivatives of CCW16, which retain the core structure but with different functional groups attached .
Scientific Research Applications
CCW16 is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:
Chemistry: Used as a building block for the synthesis of protein degraders.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential applications in drug discovery, particularly in targeting undruggable proteins for degradation.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mechanism of Action
CCW16 exerts its effects by covalently binding to the E3 ubiquitin ligase RNF4. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The molecular targets include proteins involved in various cellular pathways, making CCW16 a valuable tool in studying protein degradation mechanisms .
Comparison with Similar Compounds
Similar Compounds
CCW28-3: Another covalent ligand for RNF4, used in similar applications.
Uniqueness
CCW16 is unique due to its specific design for RNF4, making it highly effective in targeting proteins for degradation. Its covalent binding mechanism ensures stable and efficient recruitment of target proteins .
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
InChI Key |
DPADEQNOMBTITM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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